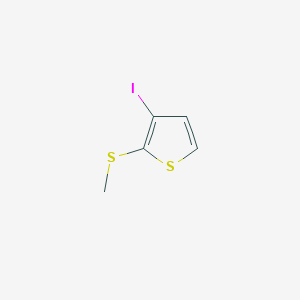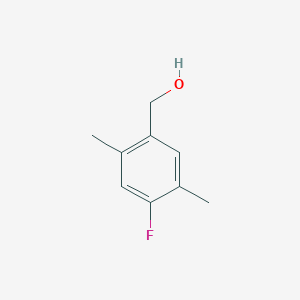![molecular formula C7H8O2 B14760048 Bicyclo[3.2.0]heptane-2,6-dione CAS No. 932-38-7](/img/structure/B14760048.png)
Bicyclo[3.2.0]heptane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[320]heptane-2,6-dione is an organic compound with the molecular formula C₇H₈O₂ It is a bicyclic ketone, characterized by its unique structure that includes two ketone groups positioned at the 2 and 6 positions of the bicyclo[320]heptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]heptane-2,6-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. Another method includes the oxidation of bicyclo[3.2.0]heptane derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.0]heptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents, organolithium compounds
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted bicyclo[3.2.0]heptane derivatives
Applications De Recherche Scientifique
Bicyclo[3.2.0]heptane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its potential biological activity and as a scaffold for drug design.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of bicyclo[3.2.0]heptane-2,6-dione involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-2,5-dione: Another bicyclic ketone with a different ring structure.
Bicyclo[3.1.1]heptane-2,6-dione: A similar compound with a different arrangement of the bicyclic system.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring.
Uniqueness
Bicyclo[3.2.0]heptane-2,6-dione is unique due to its specific ring structure and the positioning of the ketone groups. This configuration imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
932-38-7 |
|---|---|
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
bicyclo[3.2.0]heptane-2,6-dione |
InChI |
InChI=1S/C7H8O2/c8-6-2-1-4-5(6)3-7(4)9/h4-5H,1-3H2 |
Clé InChI |
YAIDSIVMOKNXII-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2C1C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)

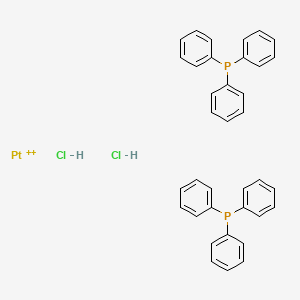
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)


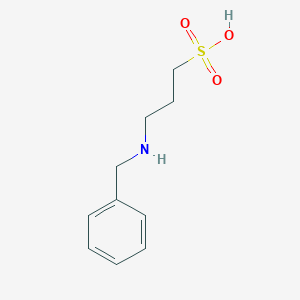

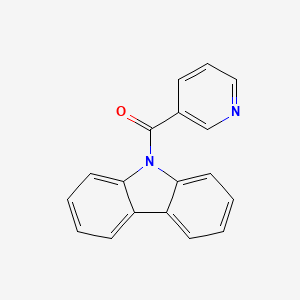
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

